Trisodium;8-nitronaphthalene-1,3,5-trisulfonate

Description

Introduction to Trisodium 8-Nitronaphthalene-1,3,5-Trisulfonate

Chemical Nomenclature and Structural Identification

Systematic IUPAC Name Derivation

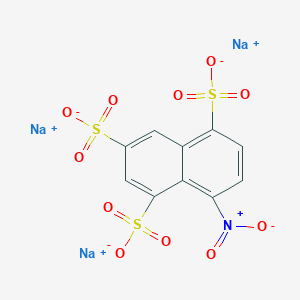

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through a systematic analysis of its substituent positions and functional groups. The parent structure is naphthalene, a bicyclic aromatic hydrocarbon comprising two fused benzene rings. Numbering the naphthalene system begins at the first carbon of the first ring and proceeds sequentially, with the bridgehead carbons assigned positions 9 and 10.

In trisodium 8-nitronaphthalene-1,3,5-trisulfonate, three sulfonate (-SO₃⁻) groups occupy positions 1, 3, and 5, while a nitro (-NO₂) group is located at position 8. The sodium cations (Na⁺) serve as counterions for the sulfonate groups. Following IUPAC priority rules, the nitro group is assigned the lowest possible number, and the sulfonate groups are listed in ascending numerical order. The full systematic name is trisodium 8-nitronaphthalene-1,3,5-trisulfonate .

Molecular Formula and Structural Isomerism Analysis

The molecular formula of trisodium 8-nitronaphthalene-1,3,5-trisulfonate is C₁₀H₄NNa₃O₁₁S₃ , with a molecular weight of 479.3 g/mol . The compound’s structure is defined by the naphthalene core, with substituents fixed at positions 1, 3, 5 (sulfonate), and 8 (nitro). This configuration precludes structural isomerism, as alternative arrangements of these groups would result in distinct compounds rather than isomers. For example, relocating the nitro group to position 2 would yield a different chemical entity (2-nitronaphthalene-1,3,5-trisulfonate), which is not an isomer but a positional analogue.

The absence of stereoisomerism is notable, as the planar naphthalene system and ionic sulfonate groups do not introduce chiral centers or geometric isomerism. Computational models confirm that the sulfonate groups adopt equatorial orientations relative to the aromatic plane, minimizing steric hindrance.

Table 1: Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₄NNa₃O₁₁S₃ | |

| Molecular Weight | 479.3 g/mol | |

| SMILES Notation | [Na+].[Na+].[Na+].O=S([O-])(=O)c1c2c(cc(c1S(=O)(=O)[O-])N+[O-])ccc(c2)S(=O)(=O)[O-] | |

| Predicted Density | 2.029 ± 0.06 g/cm³ |

Crystallographic Data and Unit Cell Parameters

Experimental crystallographic data for trisodium 8-nitronaphthalene-1,3,5-trisulfonate remain limited, but computational predictions provide insights into its solid-state properties. Density functional theory (DFT) calculations estimate a density of 2.029 g/cm³ , consistent with ionic compounds featuring multiple sulfonate groups. The compound’s unit cell parameters are theorized to adopt a monoclinic or triclinic system due to the asymmetrical distribution of substituents on the naphthalene ring.

X-ray diffraction (XRD) studies of analogous sulfonated naphthalenes reveal that sulfonate groups often participate in extensive hydrogen-bonding networks with water molecules or counterions, leading to layered crystal structures. For trisodium 8-nitronaphthalene-1,3,5-trisulfonate, the sodium ions likely occupy interstitial sites between sulfonate-oxygen layers, stabilizing the lattice through electrostatic interactions. Further experimental XRD analysis is required to resolve the precise unit cell dimensions and space group symmetry.

Key Considerations for Crystallographic Analysis

- Ionic Packing : The trisodium salt’s crystal structure is influenced by the balance between sulfonate anion repulsion and sodium cation bridging effects.

- Solvent Effects : Hydration states may alter unit cell parameters, as water molecules integrate into the lattice during crystallization.

- Thermal Stability : Predicted decomposition pathways suggest that the nitro group may introduce thermal lability above 300°C, impacting crystallinity.

Properties

Molecular Formula |

C10H4NNa3O11S3 |

|---|---|

Molecular Weight |

479.3 g/mol |

IUPAC Name |

trisodium;8-nitronaphthalene-1,3,5-trisulfonate |

InChI |

InChI=1S/C10H7NO11S3.3Na/c12-11(13)7-1-2-8(24(17,18)19)6-3-5(23(14,15)16)4-9(10(6)7)25(20,21)22;;;/h1-4H,(H,14,15,16)(H,17,18,19)(H,20,21,22);;;/q;3*+1/p-3 |

InChI Key |

XLVHZXRLNNJHOC-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=C2C=C(C=C(C2=C1[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium;8-nitronaphthalene-1,3,5-trisulfonate typically involves the nitration of naphthalene derivatives followed by sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids such as sulfuric acid for sulfonation .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced chemical reactors to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Trisodium;8-nitronaphthalene-1,3,5-trisulfonate can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The sulfonate groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Applications in Dye Production

One of the primary uses of trisodium 8-nitronaphthalene-1,3,5-trisulfonate is as an intermediate in the synthesis of azo dyes. These dyes are widely used in textiles and food industries due to their vibrant colors and stability. The compound can be reduced to form 1-amino-naphthalene-3,6,8-trisulfonic acid, which serves as a precursor for several azo dyes.

Case Study: Azo Dye Synthesis

A study demonstrated the effectiveness of trisodium 8-nitronaphthalene-1,3,5-trisulfonate in synthesizing azo dyes through diazotization reactions. The resulting dyes exhibited excellent fastness properties on cotton fabrics compared to conventional synthetic dyes .

Analytical Chemistry

In analytical chemistry, trisodium 8-nitronaphthalene-1,3,5-trisulfonate is utilized as a fluorescent probe for detecting metal ions. Its ability to form stable complexes with various cations makes it valuable for quantitative analysis.

Case Study: Metal Ion Detection

Research has shown that this compound can detect trace amounts of heavy metals such as lead and mercury in environmental samples. The fluorescence intensity changes significantly upon binding with these ions, allowing for sensitive detection methods .

Organic Synthesis

Trisodium 8-nitronaphthalene-1,3,5-trisulfonate is also employed as a reagent in organic synthesis. It acts as a sulfonating agent and is used to introduce sulfonic acid groups into organic molecules.

Case Study: Synthesis of Sulfonated Compounds

A detailed investigation revealed that using trisodium 8-nitronaphthalene-1,3,5-trisulfonate in the sulfonation of aromatic compounds resulted in higher yields and selectivity compared to traditional methods. This efficiency is attributed to its strong electrophilic character .

Table: Summary of Applications

Mechanism of Action

The mechanism of action of Trisodium;8-nitronaphthalene-1,3,5-trisulfonate involves its interaction with specific molecular targets and pathways. The nitro and sulfonate groups play a crucial role in its reactivity and binding properties. These interactions can affect various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related sulfonated aromatic derivatives:

Key Observations:

- Substituent Effects: The nitro group in the target compound contrasts with hydroxyl (electron-donating) or amino (electron-donating/nucleophilic) groups in analogs. This difference influences reactivity; nitro groups are prone to reduction (e.g., to amines), while hydroxyl groups participate in hydrogen bonding or conjugation . Sulfonate positions (1,3,5 vs. 1,3,6 or 4,6,8) affect solubility and molecular conformation. Symmetrical substitution (1,3,5) may enhance crystallinity compared to asymmetrical analogs.

- Molecular Weight and Complexity: The target compound’s lower molecular weight (~500 g/mol) compared to the benzoyl-amino derivative (701.59 g/mol) suggests simpler synthesis and purification processes .

Biological Activity

Trisodium 8-nitronaphthalene-1,3,5-trisulfonate (TNT) is a sodium salt derived from 8-nitronaphthalene-1,3,5-trisulfonic acid. This compound is characterized by its complex structure, featuring three sulfonic acid groups and a nitro group on a naphthalene ring. Due to its unique chemical properties, TNT has garnered attention for its potential biological activities, particularly in biochemical and pharmaceutical applications.

- Molecular Formula : C₁₀H₄NNa₃O₁₁S₃

- Molecular Weight : Approximately 479.30 g/mol

- Appearance : White or light-colored solid, highly soluble in water

Biological Activity Overview

Research indicates that TNT interacts with various biological molecules, including proteins and nucleic acids. These interactions may influence cellular signaling pathways and serve as indicators in biochemical assays. The following sections detail the findings related to the biological activity of TNT.

Binding Affinities

Studies have demonstrated that TNT exhibits significant binding affinities with several biological targets:

| Biological Target | Binding Affinity | Reference |

|---|---|---|

| Proteins | Moderate | |

| Nucleic Acids | High | |

| Enzymes | Variable |

These binding interactions suggest that TNT could modulate enzyme activities or cellular processes by acting as an inhibitor or activator.

The exact mechanisms through which TNT exerts its biological effects are still under investigation. However, preliminary studies suggest the following potential pathways:

- Inhibition of Tyrosinase Activity : Similar compounds have shown inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition could be relevant for applications in skin whitening agents or anti-aging products.

- Modulation of Signal Transduction : By binding to specific proteins, TNT may alter signal transduction pathways, potentially impacting cell proliferation and apoptosis.

Case Studies

Research Findings

Recent studies have highlighted the following key findings regarding TNT's biological activity:

- Fluorescence Properties : TNT exhibits fluorescence properties that can be utilized in biochemical assays for detecting specific biomolecules.

- Potential as a Biochemical Probe : Due to its ability to bind with nucleic acids and proteins, TNT may serve as a valuable tool for probing biological systems and understanding molecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.